molecular formula C5H7FN2O3 B066036 Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate CAS No. 190184-62-4

Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate

Katalognummer B066036
CAS-Nummer: 190184-62-4
Molekulargewicht: 162.12 g/mol
InChI-Schlüssel: BBRSMFNXSHMNSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the aziridine family, which is characterized by a three-membered ring containing one nitrogen and two carbon atoms. Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate is of particular interest due to its ability to act as a versatile building block for the synthesis of various organic compounds. In

Wirkmechanismus

The mechanism of action of Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential for the synthesis of various organic compounds.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate are not well documented. However, studies have shown that the compound has low toxicity and is relatively stable under physiological conditions. This makes it an attractive candidate for use in the synthesis of biologically active compounds.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate has several advantages for use in lab experiments. It is a versatile building block that can be used in the synthesis of various organic compounds. The compound is relatively stable and has low toxicity, making it safe to handle in the laboratory. However, there are also limitations to the use of this compound. It is relatively expensive and requires specialized equipment and expertise to synthesize.

Zukünftige Richtungen

There are many future directions for the use of Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate in scientific research. One potential area of research is the synthesis of novel anti-tumor agents and anti-inflammatory agents. The compound could also be used in the synthesis of biologically active compounds with antibacterial properties. Additionally, the compound could be used in the synthesis of new materials with unique properties, such as conducting polymers. Further research is needed to fully understand the potential applications of Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate in scientific research.

Synthesemethoden

The synthesis of Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate involves the reaction of 2-chloro-1-fluoroethane with sodium azide to form 2-azido-1-fluoroethane. This compound is then treated with methyl isocyanate to produce Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate. The overall reaction can be represented as follows:
2-chloro-1-fluoroethane + NaN3 → 2-azido-1-fluoroethane
2-azido-1-fluoroethane + methyl isocyanate → Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate

Wissenschaftliche Forschungsanwendungen

Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate has numerous scientific research applications due to its unique properties. It can act as a versatile building block for the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. The compound has been used in the synthesis of novel anti-tumor agents and anti-inflammatory agents. It has also been used in the synthesis of biologically active compounds, such as beta-lactams, which have antibacterial properties.

Eigenschaften

CAS-Nummer

190184-62-4

Produktname

Methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate

Molekularformel

C5H7FN2O3

Molekulargewicht

162.12 g/mol

IUPAC-Name

methyl 2-carbamoyl-1-fluoroaziridine-2-carboxylate

InChI

InChI=1S/C5H7FN2O3/c1-11-4(10)5(3(7)9)2-8(5)6/h2H2,1H3,(H2,7,9)

InChI-Schlüssel

BBRSMFNXSHMNSK-UHFFFAOYSA-N

SMILES

COC(=O)C1(CN1F)C(=O)N

Kanonische SMILES

COC(=O)C1(CN1F)C(=O)N

Synonyme

2-Aziridinecarboxylicacid,2-(aminocarbonyl)-1-fluoro-,methylester(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.